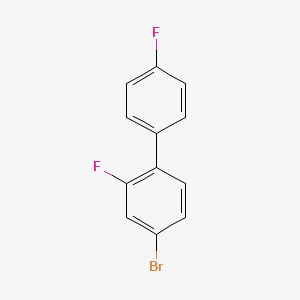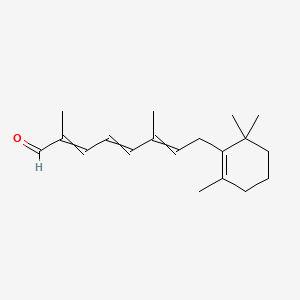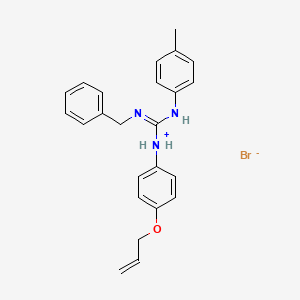
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester is a complex organic compound that combines elements of glycine, diphenyl, and quinazoline structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or similar reagents.
Esterification: The glycine ester can be prepared by reacting glycine with an appropriate alcohol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the brominated quinazoline derivative with the glycine ester under conditions that facilitate the formation of the desired ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinazoline ring.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline ring, potentially converting it to an alcohol.
Substitution: The bromine atoms on the quinazoline ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include quinazoline derivatives with oxidized side chains.
Reduction: Reduced quinazoline derivatives with alcohol groups.
Substitution: A variety of substituted quinazoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Biochemical Research: Used as a probe to study enzyme interactions and metabolic pathways.
Industry
Material Science:
Agriculture: Possible use in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and quinazoline core can play a crucial role in binding to these targets, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycine Esters: Other glycine esters with different substituents.
Quinazoline Derivatives: Compounds with similar quinazoline cores but different functional groups.
Diphenyl Compounds: Molecules containing diphenyl structures with various modifications.
Uniqueness
The uniqueness of Glycine, N,N-diphenyl-, 2-(6,8-dibromo-2-methyl-4-oxo-3(4H)-quinazolinyl)ethyl ester lies in its combination of glycine, diphenyl, and quinazoline structures, along with the presence of bromine atoms. This unique structure imparts specific chemical and biological properties that can be exploited in various applications.
Propriétés
Numéro CAS |
110009-10-4 |
|---|---|
Formule moléculaire |
C25H21Br2N3O3 |
Poids moléculaire |
571.3 g/mol |
Nom IUPAC |
2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3-yl)ethyl 2-(N-phenylanilino)acetate |
InChI |
InChI=1S/C25H21Br2N3O3/c1-17-28-24-21(14-18(26)15-22(24)27)25(32)29(17)12-13-33-23(31)16-30(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-11,14-15H,12-13,16H2,1H3 |
Clé InChI |
KPQDTRDYPWFYNE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1CCOC(=O)CN(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)






![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)



![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
